7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrido[3,4-e]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, benzyl chloride, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate these targets’ activity, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
1H-pyrrolo[2,3-b]pyridine: Potent fibroblast growth factor receptor inhibitor
Uniqueness
7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its specific structural features and the presence of both benzyl and bromobenzyl groups
Properties
Molecular Formula |
C23H23BrN4O |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
11-benzyl-7-[(2-bromophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C23H23BrN4O/c24-20-9-5-4-8-18(20)15-28-22(29)19-16-26(14-17-6-2-1-3-7-17)12-10-21(19)27-13-11-25-23(27)28/h1-9H,10-16H2 |
InChI Key |
AZCRJNCZHJGMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=CC=C4Br)CC5=CC=CC=C5 |
Origin of Product |
United States |
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